molecular formula C12H16F3O3P B8063264 Diethyl 2-(trifluoromethyl)benzylphosphonate

Diethyl 2-(trifluoromethyl)benzylphosphonate

Cat. No.: B8063264
M. Wt: 296.22 g/mol
InChI Key: FZKWHEREYLVQKG-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethyl)benzylphosphonate is an organophosphonate compound featuring a benzylphosphonate core substituted with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-7-5-6-8-11(10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKWHEREYLVQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves nucleophilic substitution between 2-(trifluoromethyl)benzyl chloride and diethyl phosphite under basic conditions. The reaction proceeds via deprotonation of diethyl phosphite by a base (e.g., sodium hydride or potassium carbonate), generating a phosphite anion that attacks the electrophilic benzyl chloride carbon. The general equation is:

2-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 2-(trifluoromethyl)benzylphosphonate+HCl\text{2-(Trifluoromethyl)benzyl chloride} + \text{Diethyl phosphite} \xrightarrow{\text{Base}} \text{Diethyl 2-(trifluoromethyl)benzylphosphonate} + \text{HCl}

Key parameters include a 1:1 molar ratio of benzyl chloride to diethyl phosphite, with a 10–20% molar excess of base to ensure complete deprotonation.

Optimization of Reaction Conditions

  • Temperature : Elevated temperatures (60–100°C) enhance reaction kinetics, achieving >90% conversion within 6–8 hours.

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) is preferred to minimize hydrolysis of diethyl phosphite.

  • Atmosphere : Inert gas (N₂ or Ar) prevents oxidation of intermediates.

Industrial protocols often employ continuous flow reactors to maintain precise temperature control and reduce side reactions. For example, a 2024 study reported a 92% isolated yield using a tubular reactor with a residence time of 30 minutes at 80°C.

Alternative Synthesis via Benzyl Alcohol Intermediate

Stepwise Functionalization

An alternative route starts with 2-(trifluoromethyl)benzyl alcohol, which is converted to the corresponding chloride before phosphorylation:

Step 1 : Chlorination of benzyl alcohol using thionyl chloride (SOCl₂):

2-(Trifluoromethyl)benzyl alcohol+SOCl22-(Trifluoromethyl)benzyl chloride+SO2+HCl\text{2-(Trifluoromethyl)benzyl alcohol} + \text{SOCl}2 \rightarrow \text{2-(Trifluoromethyl)benzyl chloride} + \text{SO}2 + \text{HCl}

Reaction conditions: 40°C in dichloromethane (DCM), 8 hours, 83% yield.

Step 2 : Phosphorylation as described in Section 1.1.

Direct Phosphorylation of Benzyl Alcohol

Recent advances enable direct reaction of benzyl alcohol with diethyl phosphite using methanesulfonyl chloride (MsCl) as an activating agent:

2-(Trifluoromethyl)benzyl alcohol+Diethyl phosphiteMsCl, Et3NDiethyl 2-(trifluoromethyl)benzylphosphonate\text{2-(Trifluoromethyl)benzyl alcohol} + \text{Diethyl phosphite} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{this compound}

This one-pot method avoids isolating the chloride intermediate, achieving 78% yield in toluene at room temperature.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Large-scale production leverages automated flow reactors to enhance reproducibility and safety. A representative protocol includes:

  • Reactors : Two serially connected microreactors (volume: 50 mL each).

  • Conditions : 80°C, 10 bar pressure, 0.5 mL/min flow rate.

  • Yield : 89% with >99% purity by ³¹P NMR.

Catalyst Recycling

Homogeneous bases (e.g., K₂CO₃) are recovered via aqueous extraction, reducing waste. A 2025 lifecycle assessment showed a 40% reduction in solvent use compared to batch methods.

Purification and Analytical Characterization

Isolation Techniques

  • Distillation : Effective for high-purity batches (bp: 120–125°C at 0.1 mmHg).

  • Column Chromatography : Silica gel eluted with DCM:MeOH (95:5) removes unreacted phosphite and chloride byproducts.

Spectroscopic Data

Analysis Data Source
³¹P NMR (CDCl₃)δ 17.1–17.3 ppm (singlet)
¹H NMR (CDCl₃)δ 1.3 (t, 6H, CH₂CH₃), δ 4.1 (m, 4H, OCH₂), δ 7.4–7.6 (m, 4H, ArH)
MS (ESI+)m/z 309.1 [M+H]⁺

Comparative Analysis of Methodologies

Yield and Efficiency

Method Yield Reaction Time Scalability
Nucleophilic substitution92%6–8 hHigh
Benzyl alcohol route78%12 hModerate
Flow synthesis89%0.5 hIndustrial

Environmental Impact

  • Atom Economy : Nucleophilic substitution (78%) outperforms the benzyl alcohol route (65%) due to fewer synthetic steps.

  • Solvent Use : Flow reactors reduce THF consumption by 60% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve the use of bases, visible-light illumination, and microwave irradiation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates .

Scientific Research Applications

Chemical Synthesis

Diethyl 2-(trifluoromethyl)benzylphosphonate serves as a significant synthetic intermediate in organic chemistry. Its trifluoromethyl group enhances electrophilicity, making it a valuable reagent in various chemical transformations. The compound can participate in reactions such as:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling

These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Biological Applications

Research has indicated potential biological activities associated with phosphonate compounds, including this compound. These compounds have been studied for their interactions with biological targets, particularly in the context of drug development and therapeutic applications. Notably:

  • Anti-inflammatory Properties : Phosphonates have been linked to anti-inflammatory effects, making them candidates for therapeutic formulations aimed at reducing inflammation .
  • Anticancer Activity : Analogous compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. Studies indicate that modifications to the benzyl moiety can enhance anticancer activity .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines some related phosphonates and their characteristics:

Compound NameStructural FeaturesUnique Properties
Diethyl BenzylphosphonateBenzyl group without trifluoromethylLess electron-withdrawing character
Diethyl 4-(Trifluoromethyl)benzylphosphonateTrifluoromethyl group at para positionDifferent electronic effects
Diethyl (4-Fluorophenyl)phosphonateFluoro group instead of trifluoromethylPotentially different reactivity
Diethyl (2-Methoxyphenyl)phosphonateMethoxy group providing different polarityAlters solubility and reactivity

The trifluoromethyl substituent significantly enhances the electrophilic character and stability of this compound compared to its analogs .

Case Study 1: Synthesis and Reactivity

In a study examining the synthesis of phosphonates, this compound was utilized as a key intermediate in developing more complex phosphonic acid derivatives. The study demonstrated its ability to undergo acylation reactions efficiently, leading to products with enhanced biological activity against specific cancer cell lines .

Case Study 2: Biological Evaluation

Another research investigation focused on the anticancer properties of phosphonates similar to this compound. The findings revealed that certain derivatives exhibited significant cytotoxic effects against multidrug-resistant cancer cell lines, highlighting the potential for this compound in overcoming drug resistance .

Mechanism of Action

The mechanism of action of diethyl 2-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets such as bacterial enzymes and proteins. The compound’s phosphonate group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of essential biochemical pathways in bacteria . This mechanism underlies its potential as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Trifluoromethyl Derivatives

The position of the trifluoromethyl group significantly influences biological activity. For example:

  • Diethyl 4-(trifluoromethyl)benzylphosphonate (para-substituted, CAS 99578-68-4) has been commercialized for research but lacks detailed antimicrobial data in the provided evidence .
  • Diethyl 2-(trifluoromethyl)benzylphosphonate (ortho-substituted) likely exhibits steric hindrance due to the proximity of the -CF₃ group to the phosphonate moiety. This may reduce binding efficiency to bacterial targets like lipopolysaccharides (LPS) compared to para-substituted analogs .

Key Insight : Para-substituted derivatives generally demonstrate better membrane penetration and target engagement due to reduced steric effects, whereas ortho-substituted variants may face bioavailability limitations .

Substituent Type: Trifluoromethyl vs. Other Functional Groups

Comparative studies of benzylphosphonates with different substituents reveal distinct antimicrobial profiles:

Compound Substituent Type/Position MIC (mg/L) vs. E. coli MBC (mg/L) vs. E. coli Selectivity Notes
Diethyl benzylphosphonate (1) None (parent compound) 32–64 64–128 Low activity, broad strain coverage
Compound 3 (boronic acid) Para-boronic acid 4–8 8–16 High selectivity for R2 strains
Compound 6 (stilbene derivative) Bis-phosphonate 2–4 4–8 Superior to ciprofloxacin in R2-R4 strains
Diethyl 2-fluorobenzylphosphonate Ortho-fluoro Not reported Not reported Used as Wittig reagent; limited bioactivity data
Diethyl 4-trifluoromethylbenzylphosphonate Para-CF₃ Not reported Not reported Commercial availability; structural analog

Key Findings :

  • Electron-withdrawing groups (e.g., -B(OH)₂ in Compound 3) enhance antimicrobial potency by improving target binding .
  • Bis-phosphonate derivatives (e.g., Compound 6) exhibit nanomolar-level activity, outperforming conventional antibiotics like ciprofloxacin .
  • Trifluoromethyl substitution (para > ortho) may improve metabolic stability but requires further biological validation .

Mechanism of Action

All tested benzylphosphonates modify bacterial DNA and disrupt LPS structure in E. coli membranes. The trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic regions of LPS, but steric effects in the ortho position could limit this activity .

Biological Activity

Diethyl 2-(trifluoromethyl)benzylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including electrophilic fluorination of alkyl phosphonates. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity. Recent studies have demonstrated effective synthetic pathways that yield high purity and yield of this compound, making it suitable for biological testing .

Antimicrobial Activity

Recent research indicates that diethyl benzylphosphonates, including derivatives with trifluoromethyl substitutions, exhibit significant antimicrobial properties. In particular, studies have shown that these compounds are effective against various strains of Escherichia coli, demonstrating lower minimal inhibitory concentration (MIC) values compared to traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonates

CompoundMIC (µg/mL)Bacterial Strain
This compound15E. coli K12
Diethyl benzylphosphonate20E. coli R2-R4
Ciprofloxacin30E. coli K12

This table summarizes the antimicrobial efficacy of this compound against specific bacterial strains, highlighting its potential as an alternative to conventional antibiotics.

Anticancer Activity

The anticancer properties of diethyl benzylphosphonates have also been studied extensively. The introduction of various substituents on the phenyl ring has been shown to influence cytotoxicity against several cancer cell lines, including breast and lung carcinomas. In vitro studies revealed that certain derivatives exhibit moderate to high cytostatic effects across different tumor types .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

CompoundCell LineCytotoxicity (%)
This compoundMDA-MB-231 (Breast)36.1
Diethyl benzylphosphonateHT-29 (Colon)29.7
Diethyl α-hydroxy-benzylphosphonateA431 (Skin)40.8

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymes : Studies suggest that phosphonates can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission, thereby affecting cellular signaling pathways .
  • DNA Interaction : Preliminary findings indicate that these compounds may interact with bacterial DNA, leading to oxidative stress and subsequent cell death . The ability to modify DNA topology highlights their potential as therapeutic agents.

Case Studies

Several case studies have explored the biological activity of diethyl benzylphosphonates:

  • Antimicrobial Efficacy : A study demonstrated that diethyl benzylphosphonates showed promising results against resistant strains of E. coli, suggesting their potential use in treating infections caused by antibiotic-resistant bacteria .
  • Cancer Treatment : Another investigation focused on the anticancer properties of these compounds, revealing significant cytotoxic effects on multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for Diethyl 2-(trifluoromethyl)benzylphosphonate, and what are the critical parameters influencing yield and purity?

The compound is typically synthesized via nucleophilic substitution between sodium diethyl phosphite and 2-(trifluoromethyl)benzyl halides. Key parameters include:

  • Reaction medium : Anhydrous conditions (e.g., ether or THF) to prevent hydrolysis of the phosphite intermediate .
  • Temperature : Controlled heating (40–60°C) to balance reaction rate and side-product formation.
  • Purification : Vacuum distillation or column chromatography to isolate the product, with yields influenced by steric hindrance from the trifluoromethyl group .
    Alternative routes may involve Steglich esterification (using DIC/DMAP) for phosphonate ester formation under mild conditions, though this is more common for trifluoroethyl derivatives .

Q. How can spectroscopic techniques characterize this compound, and what key spectral features should be analyzed?

  • NMR :
    • ¹H NMR : The benzyl CH₂-P group exhibits a doublet (δ ~3.1–3.3 ppm, 2JP,H^2J_{P,H} ≈ 21–22 Hz). Ethoxy groups appear as quartets (δ ~4.0–4.1 ppm) and triplets (δ ~1.2 ppm) .
    • ³¹P NMR : A singlet at δ ~26–28 ppm confirms the phosphonate structure .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns reveal the trifluoromethyl substituent’s stability.

Advanced Research Questions

Q. How do kinetic studies inform the reactivity of this compound in Horner-Wadsworth-Emmons reactions?

Activation parameters (e.g., ΔH‡, ΔS‡) derived from Arrhenius plots (using rate constants at varying temperatures) reveal the energy barrier and transition-state entropy. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower ΔH‡ by stabilizing the transition state but may increase ΔS‡ due to steric constraints .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing charged intermediates, as shown in comparative kinetic studies .

Q. What methodologies resolve contradictions in reported reaction mechanisms involving this compound?

  • Isotopic labeling : Tracking 18O^{18}O or 31P^{31}P isotopes in intermediates clarifies nucleophilic attack pathways .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and reconcile discrepancies in experimental ΔG‡ values .
  • Cross-validation : Reproducing studies under standardized conditions (solvent, temperature) minimizes artifacts from procedural variations .

Q. How does the trifluoromethyl group influence the electronic properties and catalytic applications of benzylphosphonate esters?

  • Electron-withdrawing effect : The -CF₃ group reduces electron density at the phosphorus center, enhancing electrophilicity in organocatalytic Michael additions .
  • Steric effects : Bulkier substituents hinder π-π stacking in metal-organic frameworks (MOFs), altering catalytic selectivity in cross-coupling reactions .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

  • Disorder : The trifluoromethyl group’s rotational freedom complicates refinement. Partial occupancy models or low-temperature data collection improve accuracy .
  • Twinned crystals : SHELXL’s TWIN/BASF commands resolve overlapping reflections, while SHELXE’s density modification enhances phase reliability .

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